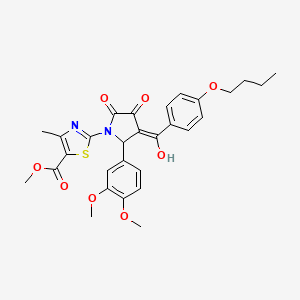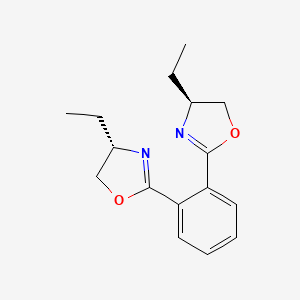
1,2-Bis((S)-4-ethyl-4,5-dihydrooxazol-2-yl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Bis((S)-4-ethyl-4,5-dihydrooxazol-2-yl)benzene is a chiral ligand used in asymmetric synthesis. This compound is particularly notable for its ability to form stable complexes with various metals, making it a valuable tool in catalytic processes. Its unique structure, featuring two oxazoline rings attached to a benzene core, allows for high enantioselectivity in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis((S)-4-ethyl-4,5-dihydrooxazol-2-yl)benzene typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of (S)-4-ethyl-4,5-dihydrooxazole, which is derived from amino alcohols and carboxylic acids.
Formation of Oxazoline Rings: The amino alcohol undergoes cyclization with a carboxylic acid to form the oxazoline ring.
Attachment to Benzene Core: The oxazoline rings are then attached to a benzene core through a series of coupling reactions, often involving palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial for maintaining the enantioselectivity and purity of the final product.
化学反応の分析
Types of Reactions
1,2-Bis((S)-4-ethyl-4,5-dihydrooxazol-2-yl)benzene undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form oxazoline N-oxides.
Reduction: Reduction reactions can convert the oxazoline rings to amino alcohols.
Substitution: The benzene core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Oxazoline N-oxides.
Reduction: Amino alcohols.
Substitution: Halogenated or nitrated benzene derivatives.
科学的研究の応用
1,2-Bis((S)-4-ethyl-4,5-dihydrooxazol-2-yl)benzene is widely used in scientific research due to its versatility:
Chemistry: It is used as a chiral ligand in asymmetric catalysis, particularly in the synthesis of enantiomerically pure compounds.
Biology: The compound is used in the study of enzyme mechanisms and as a model for biological systems involving metal-ligand interactions.
Industry: The compound is used in the production of fine chemicals and pharmaceuticals, where high enantioselectivity is required.
作用機序
The mechanism by which 1,2-Bis((S)-4-ethyl-4,5-dihydrooxazol-2-yl)benzene exerts its effects involves the formation of stable complexes with metal ions. These complexes facilitate various catalytic processes by providing a chiral environment that promotes enantioselective reactions. The oxazoline rings coordinate with the metal center, stabilizing the transition state and enhancing the reaction rate.
類似化合物との比較
Similar Compounds
1,2-Bis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)benzene: Similar structure but with phenyl groups instead of ethyl groups.
1,2-Bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)benzene: Similar structure but with isopropyl groups.
Uniqueness
1,2-Bis((S)-4-ethyl-4,5-dihydrooxazol-2-yl)benzene is unique due to its specific combination of ethyl groups and oxazoline rings, which provide a balance of steric and electronic properties that enhance its performance as a chiral ligand. This balance allows for high enantioselectivity and stability in various catalytic processes, making it a preferred choice in asymmetric synthesis.
特性
分子式 |
C16H20N2O2 |
|---|---|
分子量 |
272.34 g/mol |
IUPAC名 |
(4S)-4-ethyl-2-[2-[(4S)-4-ethyl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C16H20N2O2/c1-3-11-9-19-15(17-11)13-7-5-6-8-14(13)16-18-12(4-2)10-20-16/h5-8,11-12H,3-4,9-10H2,1-2H3/t11-,12-/m0/s1 |
InChIキー |
GODQBABDTNAFFN-RYUDHWBXSA-N |
異性体SMILES |
CC[C@H]1COC(=N1)C2=CC=CC=C2C3=N[C@H](CO3)CC |
正規SMILES |
CCC1COC(=N1)C2=CC=CC=C2C3=NC(CO3)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Acetyl-3-methyl-7-phenyl-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione](/img/structure/B15208127.png)
![{4-[(5-{[7-(Trifluoromethyl)quinolin-4-YL]sulfanyl}pentyl)oxy]phenyl}methanol](/img/structure/B15208136.png)
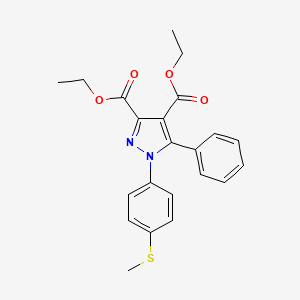
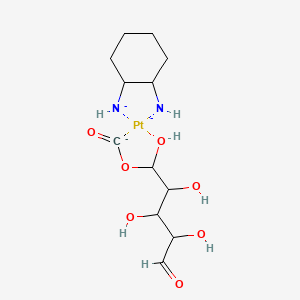
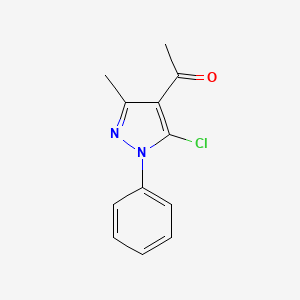
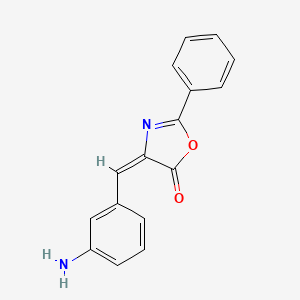
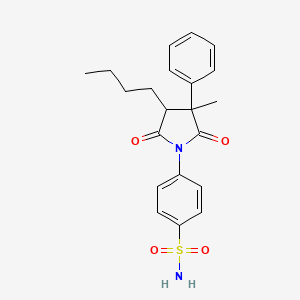


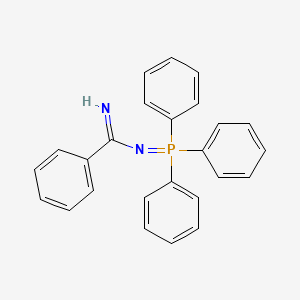
![2,3,3-Trimethyl-3H-pyrrolo[3,2-b]pyridine](/img/structure/B15208188.png)
